molecular formula C14H11N5O2 B15159527 (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-46-9

(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B15159527
CAS No.: 651769-46-9
M. Wt: 281.27 g/mol
InChI Key: OPQBBINKKMLOOQ-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is a compound that features a pyridine ring, a tetrazole ring, and a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and tetrazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with (Pyridin-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino-tetrazole derivatives.

    Substitution: 4-(2H-tetrazol-5-yl)benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The tetrazole ring is known to mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists. Additionally, the pyridine ring can enhance the compound’s ability to interact with biological targets .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The pyridine ring can further enhance binding affinity through π-π interactions or hydrogen bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (Pyridin-4-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
  • (Pyridin-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
  • 4-(2H-tetrazol-5-yl)benzoic acid

Uniqueness

(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its 2- and 4-substituted counterparts .

Properties

CAS No.

651769-46-9

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

pyridin-3-ylmethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C14H11N5O2/c20-14(21-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-16-18-19-17-13/h1-8H,9H2,(H,16,17,18,19)

InChI Key

OPQBBINKKMLOOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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